NAME
|
decarboxylative sp3–sp2 cross-coupling
|
Name
|
Ir[dF(CF3)ppy]2(dtbbpy)PF6
|
Quantity
|
4 μmol
|
Type
|
catalyst
|
Smiles
|
CC(C)(C)C1=CC2=N(->[Ir+]34(<-N5=CC(C(F)(F)F)=CC=C5C5=C(F)C=C(F)C=C53)(<-N3=CC(C(F)(F)F)=CC=C3C3=C(F)C=C(F)C=C34)<-N3=C2C=C(C(C)(C)C)C=C3)C=C1.F[P-](F)(F)(F)(F)F
|
Addition Order |
1 |
Name
|
|
Quantity
|
0.06 mmol
|
Type
|
catalyst
|
Smiles
|
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C
|
Addition Order |
3 |
Name
|
|
Quantity
|
0.4 mmol
|
Type
|
reactant
|
Smiles
|
[Cl]c1ccc(I)cc1
|
Addition Order |
4 |
Name
|
|
Quantity
|
0.6 mmol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)N1CCCC1C(=O)O
|
Addition Order |
5 |
Name
|
CsCO3
|
Quantity
|
0.6 mmol
|
Type
|
reagent
|
Smiles
|
[Cs+].[Cs+].[O-]C([O-])=O
|
Addition Order |
6 |
Control Type
|
VIAL
|
Setpoint
|
40 mL
|
Material
|
UNSPECIFIED
|
Attachments
|
SEPTUM: Teflon septum
|
Preparations
|
OVEN_DRIED
|
Type
|
UNSPECIFIED
|
Control Type
|
AMBIENT
|
Setpoint
|
23 °C
|
Control Type
|
SEALED
|
Atmosphere
|
ARGON
|
Type | Time | Pressure |
---|
Type
|
STIR_BAR
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Type
|
BROAD_SPECTRUM: Two 26W CFL lamps
|
Distance to Vessel
|
2 cm
|
Type
|
ADDITION
|
Details
|
diluted with saturated aqueous NaHCO3
|
Type
|
ADDITION
|
Type
|
ADDITION
|
Type
|
ADDITION
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (3 x 100 mL)
|
Phase kept
|
organic
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
FLASH_CHROMATOGRAPHY
|
Details
|
Fluka, 230-400 mesh, solvent system: 15% ethyl acetate/hexane
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)N1CCCC1c1ccc(Cl)cc1
|
Type | Value | Analysis |
---|---|---|
IDENTITY | 1h nmr | |
IDENTITY | 13c nmr | |
IDENTITY | hrms | |
IDENTITY | ir | |
YIELD | 77% | weight |
AMOUNT | 87 mg | weight |
Type
|
NMR_13C
|
Details
|
125 MHz, CDCl3
|
Type
|
NMR_1H
|
Details
|
500 MHz, CDCl3
|
Type
|
HRMS
|
Type
|
IR
|
Details
|
film
|
Type
|
WEIGHT
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |